2-(2-methyl-1H-indol-3-yl)-2-oxoacetyl chloride
Description
Significance of Indole (B1671886) Scaffolds in Synthetic Chemistry
The indole ring system, a bicyclic structure composed of a fused benzene (B151609) and pyrrole (B145914) ring, is considered a "privileged scaffold" in medicinal chemistry. nih.govresearchgate.net This designation stems from its widespread presence in a vast number of natural products and biologically active compounds. Indole derivatives are central to the function of essential biomolecules like the neurotransmitter serotonin (B10506) and have been developed into a wide array of pharmaceuticals with applications as anticancer, anti-inflammatory, antiviral, and antihypertensive agents. nih.govnih.gov
The versatility of the indole scaffold allows for chemical modifications at multiple positions, enabling chemists to fine-tune the biological and pharmacological properties of the resulting molecules. nih.govmdpi.com Its structural features facilitate interactions with various biological targets, making it a cornerstone in the design and discovery of new drugs. researchgate.netnih.gov
Overview of Acyl Chlorides as Versatile Synthetic Intermediates
Acyl chlorides, also known as acid chlorides, are a class of organic compounds characterized by the functional group -COCl. wikipedia.org They are among the most reactive derivatives of carboxylic acids. wikipedia.org This high reactivity is attributed to the presence of the chlorine atom, which is an excellent leaving group, making the carbonyl carbon highly susceptible to nucleophilic attack. taylorandfrancis.com
This reactivity makes acyl chlorides exceptionally useful reagents in organic synthesis. wikipedia.org They are commonly employed in nucleophilic acyl substitution reactions to prepare a variety of other carboxylic acid derivatives, such as esters (by reacting with alcohols), amides (with amines), and anhydrides (with carboxylate salts). wikipedia.orglibretexts.org The preparation of acyl chlorides typically involves treating a carboxylic acid with a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. wikipedia.orglibretexts.org Due to their high reactivity, they react readily with water, even atmospheric moisture, which necessitates careful handling in anhydrous conditions. libretexts.orgchemguide.co.uk
Contextualization of 2-(2-methyl-1H-indol-3-yl)-2-oxoacetyl chloride within the Broader Class of Indole-3-glyoxylyl Chlorides
This compound is a specific derivative within the indole-3-glyoxylyl chloride family. Its structure is distinguished by the presence of a methyl group at the 2-position of the indole ring. This substitution differentiates it from the parent compound, indole-3-glyoxylyl chloride.
The synthesis of this compound can be achieved through the reaction of 2-methylindole (B41428) with oxalyl chloride in a suitable solvent such as diethyl ether. In a documented procedure, a solution of 2-methylindole is added to oxalyl chloride diluted with diethyl ether. After stirring, the resulting precipitate of 2-methylindolylglyoxylyl chloride is collected by filtration.
Like other indole-3-glyoxylyl chlorides, this compound functions as a reactive intermediate. The acyl chloride group is the primary site of reactivity, allowing for the introduction of various nucleophiles to build more complex molecular architectures founded on the 2-methylindole scaffold.
Chemical Data for this compound
| Property | Value |
| CAS Number | 22980-10-5 |
| Molecular Formula | C₁₁H₈ClNO₂ |
| Molecular Weight | 221.64 g/mol |
| Melting Point | 147-148 °C |
| IUPAC Name | (2-methyl-1H-indol-3-yl)(oxo)acetyl chloride |
| InChI Key | MBAONGDWDAMRIY-UHFFFAOYSA-N |
Properties
IUPAC Name |
2-(2-methyl-1H-indol-3-yl)-2-oxoacetyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2/c1-6-9(10(14)11(12)15)7-4-2-3-5-8(7)13-6/h2-5,13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBAONGDWDAMRIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401268776 | |
| Record name | 2-Methyl-α-oxo-1H-indole-3-acetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401268776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22980-10-5 | |
| Record name | 2-Methyl-α-oxo-1H-indole-3-acetyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22980-10-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-α-oxo-1H-indole-3-acetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401268776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 2 Methyl 1h Indol 3 Yl 2 Oxoacetyl Chloride
Precursor Synthesis: Derivatization of 2-Methylindole (B41428)
The principal precursor for the synthesis of 2-(2-methyl-1H-indol-3-yl)-2-oxoacetyl chloride is 2-methylindole. The synthesis of 2-methylindole itself can be achieved through various established methods, one of which involves the cyclization of acetyl-o-toluidine. In a common procedure, acetyl-o-toluidine is heated with a strong base like sodium amide, leading to an intramolecular condensation reaction that forms the indole (B1671886) ring structure. The resulting 2-methylindole can be purified by distillation or recrystallization. orgsyn.org
Once 2-methylindole is obtained, the subsequent derivatization to the target acid chloride is typically achieved through a direct acylation step, which serves as the core of the synthetic strategy.
Direct Acylation Strategy: Reaction of 2-Methylindole with Oxalyl Chloride
The most prevalent method for synthesizing this compound is the direct electrophilic acylation of 2-methylindole with oxalyl chloride. The C3 position of the indole ring is highly nucleophilic, making it susceptible to attack by electrophiles without the need for a Lewis acid catalyst, which is often required for Friedel-Crafts acylations on less reactive aromatic systems. sciencemadness.orgreddit.com
In this reaction, a solution of 2-methylindole is treated with oxalyl chloride. The reaction proceeds as an electrophilic substitution at the C3 position of the indole, resulting in the formation of the corresponding indol-3-ylglyoxylyl chloride. sciencemadness.org A key feature of this synthesis is the precipitation of the product from the reaction medium, which facilitates its isolation. sciencemadness.org
General Reaction Scheme:

Figure 1: General reaction scheme for the synthesis of this compound from 2-methylindole and oxalyl chloride.
Optimization of Reaction Conditions: Solvent Selection and Temperature Control
The efficiency of the acylation reaction is significantly influenced by the choice of solvent and the control of the reaction temperature.
Solvent Selection: Aprotic solvents are essential to prevent the hydrolysis of the highly reactive oxalyl chloride and the resulting acid chloride product. Diethyl ether is a commonly employed solvent for this reaction. Its ability to dissolve the starting materials while allowing the product to precipitate is advantageous for separation. sciencemadness.org Other non-protic solvents like dichloromethane (B109758) (CH2Cl2) have also been used in similar acylation reactions of indole derivatives. orgsyn.orgorgsyn.org
Temperature Control: Precise temperature management is crucial for maximizing yield and minimizing side reactions. One documented procedure involves adding the 2-methylindole solution to the oxalyl chloride solution at a temperature of 30°C. Other related preparations are conducted at room temperature. orgsyn.org It is important to control the temperature, especially during the addition of reagents, to manage the exothermic nature of the reaction. The resulting acid chloride product is known to be unstable at room temperature, which underscores the need for controlled temperature during its handling and storage. sciencemadness.org
| Parameter | Condition | Rationale |
| Solvent | Diethyl ether, Dichloromethane | Aprotic nature prevents hydrolysis; differential solubility aids product isolation. |
| Temperature | Room Temperature to 30°C | Balances reaction rate with product stability; controls exothermicity. |
| Catalyst | None required | High nucleophilicity of the indole C3 position drives the reaction. sciencemadness.org |
Purification Techniques and Yield Optimization in Laboratory Scale Synthesis
The purification of this compound on a laboratory scale is relatively straightforward due to its physical properties.
Purification Techniques: The primary method for isolating the product is filtration. Since the compound often precipitates from solvents like diethyl ether as a crystalline solid, it can be easily collected. sciencemadness.org The filtered solid is typically washed with the anhydrous solvent used for the reaction to remove any soluble impurities and unreacted starting materials. sciencemadness.org In some cases, the crude product may be redissolved in a solvent like dichloromethane and then concentrated under reduced pressure using a rotary evaporator to remove residual volatiles. orgsyn.org
Yield Optimization: To achieve high yields, several factors must be considered:
Order of Addition: The dropwise addition of the oxalyl chloride solution to the well-stirred 2-methylindole solution is a critical technique. This maintains the indole in excess relative to the acylating agent at any given moment, minimizing the potential for a second acylation reaction where an indole molecule attacks the already formed acid chloride, which could lead to the formation of a symmetrical bis-indole byproduct. sciencemadness.org
Stoichiometry: Using a slight excess of oxalyl chloride (e.g., 1.3 equivalents) can help ensure the complete conversion of the 2-methylindole. orgsyn.orgorgsyn.org
Anhydrous Conditions: Strict exclusion of moisture is paramount. The presence of water will lead to the hydrolysis of both the oxalyl chloride and the product, significantly reducing the yield. cymitquimica.com
Considerations for Scalable Synthetic Procedures of this compound
Transitioning the synthesis of this compound from a laboratory scale to a larger, scalable procedure introduces several important considerations. The direct acylation method is considered amenable to scale-up. mdma.ch
Key factors for scalability include:
Spectroscopic Characterization for Structural Elucidation of 2 2 Methyl 1h Indol 3 Yl 2 Oxoacetyl Chloride
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as the cornerstone for determining the carbon-hydrogen framework of the molecule. Through one-dimensional (¹H, ¹³C) and two-dimensional experiments, the exact placement of each atom and its electronic environment is mapped.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shifts and Coupling Patterns
The ¹H NMR spectrum of 2-(2-methyl-1H-indol-3-yl)-2-oxoacetyl chloride is expected to display distinct signals corresponding to the protons of the indole (B1671886) ring and the methyl group. The aromatic region would feature signals for the four protons on the benzene (B151609) ring portion of the indole nucleus (H-4, H-5, H-6, and H-7), typically appearing as complex multiplets. A broad singlet, characteristic of the N-H proton of the indole ring, would likely be observed at a downfield chemical shift. Furthermore, a sharp singlet corresponding to the three protons of the C-2 methyl group would be present in the upfield region.
Table 1: Expected ¹H NMR Spectral Data for this compound
| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |
|---|---|---|---|
| NH (Indole) | Downfield (e.g., > 8.0) | Broad Singlet (br s) | Chemical shift can be variable and concentration-dependent. |
| H-4, H-5, H-6, H-7 | Aromatic Region (e.g., 7.0-8.0) | Multiplets (m) | Specific shifts and coupling patterns depend on substitution. |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shifts and Multiplicities
The ¹³C NMR spectrum provides critical information about the carbon skeleton. The spectrum for this compound is anticipated to show 11 distinct signals, corresponding to each unique carbon atom in the molecule. The two carbonyl carbons of the oxoacetyl chloride moiety are expected to resonate at the lowest field (most downfield), with the acyl chloride carbonyl typically appearing at a higher chemical shift than the ketone carbonyl. The carbons of the indole ring would appear in the aromatic region, with quaternary carbons (C-2, C-3, C-3a, C-7a) exhibiting different intensities and multiplicities in coupled spectra compared to the protonated carbons. The methyl carbon signal would be found in the upfield region of the spectrum.
Table 2: Expected ¹³C NMR Spectral Data for this compound
| Carbon | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |
|---|---|---|---|
| C=O (Chloride) | Downfield (e.g., 160-170) | Singlet (quaternary) | Carbonyl of the acyl chloride group. |
| C=O (Ketone) | Downfield (e.g., 180-190) | Singlet (quaternary) | Ketone carbonyl attached to the indole ring. |
| C-2, C-3, C-3a, C-7a | Aromatic Region (e.g., 110-140) | Singlets (quaternary) | Quaternary carbons of the indole ring. |
| C-4, C-5, C-6, C-7 | Aromatic Region (e.g., 110-130) | Doublets (in coupled spectra) | Protonated aromatic carbons. |
Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Definitive Structural Assignments
To unambiguously assign all proton and carbon signals, two-dimensional NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons, helping to delineate the spin systems within the benzene portion of the indole ring.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This would definitively link the signals of the aromatic C-H protons to their corresponding carbon atoms and confirm the assignment of the methyl group proton and carbon signals.
Infrared (IR) Spectroscopy: Identification of Characteristic Vibrational Modes of the Oxoacetyl Chloride Moiety
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by strong absorption bands characteristic of the oxoacetyl chloride group. Two distinct carbonyl (C=O) stretching vibrations are anticipated: one for the ketone and one for the acyl chloride. The acyl chloride C=O stretch typically appears at a higher frequency (e.g., ~1780-1815 cm⁻¹) compared to the ketone C=O stretch (e.g., ~1680-1700 cm⁻¹), which is conjugated with the indole ring. Additionally, a characteristic N-H stretching vibration for the indole amine would be visible, typically as a sharp peak around 3300-3500 cm⁻¹.
Table 3: Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch (Indole) | 3300 - 3500 | Medium, Sharp |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C=O Stretch (Acyl Chloride) | 1780 - 1815 | Strong |
| C=O Stretch (Ketone) | 1680 - 1700 | Strong |
Mass Spectrometry (MS): Determination of Molecular Mass and Elucidation of Fragmentation Pathways
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of the compound, further confirming its structure. For this compound (C₁₁H₈ClNO₂), the molecular ion peak (M⁺) would be observed. Due to the presence of chlorine, this peak would appear as a characteristic isotopic pattern (M⁺ and M+2⁺) with an approximate intensity ratio of 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass, confirming the molecular formula.
The fragmentation pattern would likely involve the initial loss of the chlorine atom or the entire COCl group. A prominent fragment would correspond to the [M-Cl]⁺ ion, followed by the loss of carbon monoxide to form the 2-methyl-1H-indol-3-yl-carbonyl cation. Further fragmentation of the indole ring itself would also be observed.
Elemental Analysis for Compositional Verification
Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, chlorine) in the compound. The experimentally determined percentages must align with the theoretically calculated values for the molecular formula C₁₁H₈ClNO₂ to verify the purity and empirical formula of the synthesized compound.
Calculated Elemental Composition for C₁₁H₈ClNO₂:
Carbon (C): 59.61%
Hydrogen (H): 3.64%
Chlorine (Cl): 15.99%
Nitrogen (N): 6.32%
Oxygen (O): 14.44%
The close agreement between experimental values and these calculated percentages would provide the final piece of evidence for the structural elucidation of this compound.
Chemical Reactivity and Transformation Studies of 2 2 Methyl 1h Indol 3 Yl 2 Oxoacetyl Chloride
Nucleophilic Acyl Substitution Reactions
Nucleophilic acyl substitution is the characteristic reaction of acyl chlorides. The reaction proceeds via a tetrahedral intermediate, followed by the elimination of the chloride ion, which is an excellent leaving group. This reactivity allows for the efficient synthesis of a range of carboxylic acid derivatives.
The reaction of 2-(2-methyl-1H-indol-3-yl)-2-oxoacetyl chloride with amine nucleophiles is a robust and efficient method for the synthesis of corresponding N-substituted 2-oxoacetamides. The high electrophilicity of the acyl chloride carbon ensures that the reaction proceeds readily with primary and secondary amines, and even ammonia. Typically, the reaction is carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to neutralize the hydrogen chloride (HCl) gas that is formed as a byproduct. This prevents the protonation of the amine reactant, which would render it non-nucleophilic.
The general transformation can be represented as: this compound + R¹R²NH → N,N-R¹,R²-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide + HCl
The versatility of this reaction allows for the synthesis of a wide array of amides by simply varying the amine nucleophile. This method is highly valued for its typically high yields and mild reaction conditions.
| Amine Nucleophile | Product | Amide Type |
|---|---|---|
| Ammonia (NH₃) | 2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide | Primary |
| Benzylamine (C₆H₅CH₂NH₂) | N-benzyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide | Secondary |
| Pyrrolidine (C₄H₈NH) | 1-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetyl)pyrrolidine | Tertiary |
| Aniline (C₆H₅NH₂) | N-phenyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide | Secondary |
Esterification occurs when this compound reacts with alcohols or phenols. These reactions, often referred to as alcoholysis, are another example of nucleophilic acyl substitution. While highly reactive with simple primary and secondary alcohols, the reaction with more hindered alcohols or less nucleophilic phenols can be slower.
A documented example involves the treatment of 2-methylindolylglyoxylyl chloride with methanol, which readily affords the methyl ester of 2-methylindol-3-ylglyoxylic acid. This reaction is typically performed in an inert solvent. Similar to amide synthesis, a base is often added to scavenge the HCl produced.
For less reactive nucleophiles like phenols, the reaction rate can be significantly increased by first converting the phenol (B47542) to its more nucleophilic conjugate base, the phenoxide ion, using a base such as sodium hydroxide.
| Nucleophile | Product | Reaction Conditions |
|---|---|---|
| Methanol | Methyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate | Inert solvent (e.g., diethyl ether) at room temperature. |
| Ethanol | Ethyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate | Typically requires a base (e.g., pyridine) to neutralize HCl. |
| Phenol | Phenyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate | Reaction is often facilitated by converting phenol to sodium phenoxide. |
The acyl chloride group is readily hydrolyzed upon contact with water to yield the corresponding carboxylic acid, 2-(2-methyl-1H-indol-3-yl)-2-oxoacetic acid. This reaction is rapid and typically exothermic. The hydrolysis can be performed by treating the acyl chloride with water, often in the presence of a mild base like sodium bicarbonate to neutralize the generated HCl. This method is a standard procedure for converting the highly reactive acyl chloride to the more stable carboxylic acid, which can then be used in further synthetic steps. The synthesis of the analogous 2-(7-methyl-1H-indol-3-yl)-2-oxoacetic acid is achieved by refluxing the corresponding acyl chloride with saturated aqueous sodium bicarbonate, resulting in a high yield.
Cyclization Reactions and Heterocycle Formation
Beyond simple substitution reactions, the α-ketoacyl chloride functionality serves as a valuable building block for the synthesis of various heterocyclic compounds. The two adjacent carbonyl groups provide a reactive scaffold for condensation and cyclization reactions.
Quinoxalines are an important class of nitrogen-containing heterocycles with significant biological activities. researchgate.net A primary synthetic route to quinoxalines involves the condensation of an aromatic 1,2-diamine, such as o-phenylenediamine (B120857), with a 1,2-dicarbonyl compound. nih.gov The 2-(2-methyl-1H-indol-3-yl)-2-oxoacetyl moiety is an excellent 1,2-dicarbonyl precursor for this transformation.
The reaction proceeds by the condensation of o-phenylenediamine with the indol-3-ylglyoxylyl group to form 2-(2-methyl-1H-indol-3-yl)quinoxaline. This reaction provides a direct method for linking the indole (B1671886) nucleus to a quinoxaline (B1680401) ring system. researchgate.net The use of substituted o-phenylenediamines allows for the synthesis of a variety of substituted quinoxaline derivatives. For instance, using a 1,2-phenylenediamine with a strong electron-withdrawing group can lead to a specific, single-isomer product. researchgate.net
| Diamine Reactant | Product |
|---|---|
| o-phenylenediamine | 2-(2-methyl-1H-indol-3-yl)quinoxaline |
| 4-nitro-1,2-phenylenediamine | 6-nitro-2-(2-methyl-1H-indol-3-yl)quinoxaline |
| 4-chloro-1,2-phenylenediamine | 6-chloro-2-(2-methyl-1H-indol-3-yl)quinoxaline |
The reactive nature of the oxoacetyl group in this compound opens pathways to other cyclization reactions. While specific examples for this exact compound are not extensively documented, the reactivity patterns of similar α-ketoimidoyl chlorides and indole derivatives suggest several potential transformations.
For instance, base-induced intramolecular cyclization of α-ketoimidoyl chlorides, formed from the reaction of acyl chlorides, can lead to the formation of five-membered heterocycles like oxazoles. researchgate.net This suggests that if the acyl chloride were first converted to an imidoyl chloride derivative, a similar cyclization could be possible.
Furthermore, intramolecular cyclizations involving the indole nucleus itself are a common theme in indole chemistry. mdpi.comresearchgate.net An intermediate formed by the reaction of the oxoacetyl group with a suitable nucleophile could potentially undergo cyclization onto the C2 position of the indole ring or, if the N-H proton is removed, onto the indole nitrogen, leading to fused heterocyclic systems. Intermolecular [3+3] cyclization reactions involving indole-based synthons are also known, suggesting that the oxoacetyl moiety could participate in building more complex fused-ring systems under the appropriate catalytic conditions. researchgate.net These potential pathways highlight the versatility of the oxoacetyl group as a key intermediate in heterocyclic synthesis.
Mechanistic Investigations of Key Transformations Involving the Acyl Chloride Functionality
The reactivity of this compound is predominantly dictated by the highly electrophilic acyl chloride functional group. This moiety readily undergoes nucleophilic acyl substitution reactions with a variety of nucleophiles. Additionally, the acyl chloride can serve as an electrophile in Friedel-Crafts acylation reactions with electron-rich aromatic compounds. Mechanistic investigations into these transformations, while not extensively reported for this specific molecule, can be understood through well-established principles of organic chemistry.
The core of the acyl chloride's reactivity lies in the carbon-chlorine bond, which is highly polarized due to the electronegativity of the chlorine and oxygen atoms. This polarization renders the carbonyl carbon susceptible to attack by nucleophiles. The general mechanism for nucleophilic acyl substitution proceeds through a two-step addition-elimination pathway.
In the initial step, the nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate is typically unstable and rapidly proceeds to the second step. In the elimination step, the carbonyl double bond is reformed, and the chloride ion, being a good leaving group, is expelled. This two-stage process, involving addition followed by elimination, is a hallmark of nucleophilic acyl substitution reactions.
Nucleophilic Acyl Substitution with Amines and Alcohols
The reaction of this compound with primary and secondary amines yields the corresponding amides. This transformation is a classic example of nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the amine acts as the nucleophile, attacking the carbonyl carbon of the acyl chloride. The subsequent collapse of the tetrahedral intermediate and expulsion of the chloride ion leads to the formation of the stable amide product. A base, often an excess of the amine reactant itself, is typically required to neutralize the hydrogen chloride byproduct.
Similarly, the reaction with alcohols in the presence of a non-nucleophilic base (to neutralize the HCl byproduct) results in the formation of esters. The oxygen atom of the alcohol serves as the nucleophile in this case.
| Nucleophile | Product Type | General Mechanistic Steps | Key Intermediate |
| Primary/Secondary Amine | Amide | 1. Nucleophilic attack by the amine nitrogen on the carbonyl carbon. 2. Formation of a tetrahedral intermediate. 3. Elimination of the chloride ion. 4. Deprotonation by a base to yield the neutral amide. | Tetrahedral zwitterionic intermediate |
| Alcohol | Ester | 1. Nucleophilic attack by the alcohol oxygen on the carbonyl carbon. 2. Formation of a tetrahedral intermediate. 3. Elimination of the chloride ion. 4. Deprotonation by a base to yield the neutral ester. | Tetrahedral oxonium ion intermediate |
Friedel-Crafts Acylation
In the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), this compound can acylate electron-rich aromatic compounds. This electrophilic aromatic substitution reaction is known as the Friedel-Crafts acylation.
The mechanism is initiated by the coordination of the Lewis acid to the chlorine atom of the acyl chloride. This coordination enhances the electrophilicity of the carbonyl carbon and facilitates the formation of a highly reactive acylium ion. The acylium ion then acts as the electrophile and is attacked by the π-electrons of the aromatic ring, leading to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. Finally, a proton is abstracted from the sigma complex by the Lewis acid-base complex, restoring the aromaticity of the ring and yielding the acylated product.
| Aromatic Substrate | Catalyst | Key Mechanistic Steps | Key Intermediate |
| Benzene (B151609), Toluene, etc. | AlCl₃, FeCl₃, etc |
Applications in Advanced Organic Synthesis Utilizing 2 2 Methyl 1h Indol 3 Yl 2 Oxoacetyl Chloride
Role as a Key Synthetic Intermediate for Complex Indole (B1671886) Frameworks
The indole ring system is a privileged scaffold in medicinal chemistry and natural product synthesis, appearing in a vast number of biologically active compounds. nih.gov 2-(2-methyl-1H-indol-3-yl)-2-oxoacetyl chloride serves as a pivotal starting material for the elaboration of this core structure. The high reactivity of the α-oxoacetyl chloride group at the C3 position allows for the direct introduction of various side chains, which is a common strategy for building molecular complexity.
By reacting with a diverse range of nucleophiles, this intermediate enables the construction of more intricate indole derivatives. For instance, its unsubstituted analog, indole-3-glyoxylyl chloride, is a known reactant for preparing the heptacyclic core of dragmacidin E and for synthesizing fascaplysin-inspired diindolyls, which act as selective inhibitors of cyclin-dependent kinase 4 (CDK4). chemicalbook.com The presence of the 2-methyl group in the target compound provides steric and electronic modifications that can be exploited to fine-tune the properties of the resulting complex frameworks, making it a strategic choice for accessing novel chemical space.
Diversification of Indole-3-glyoxylyl Amides and Esters through Functional Group Interconversion
A primary application of this compound is in the synthesis of indole-3-glyoxylyl amides and esters. The acyl chloride is a highly activated carboxylic acid derivative, making it an excellent electrophile for reactions with a broad spectrum of nucleophiles, such as primary and secondary amines, alcohols, and phenols. This process, known as functional group interconversion, allows for the straightforward generation of a wide variety of derivatives from a single, common intermediate.
The reaction proceeds via a nucleophilic acyl substitution mechanism, where the amine or alcohol attacks the carbonyl carbon of the acid chloride, leading to the displacement of the chloride leaving group and the formation of a new amide or ester bond. This robust and high-yielding transformation is fundamental to creating libraries of related compounds for structure-activity relationship (SAR) studies. For example, various indole-3-acetamides have been synthesized and investigated for their biological activities. nih.gov
| Nucleophile Class | Specific Nucleophile (Example) | Resulting Product Class | Significance |
|---|---|---|---|
| Primary Amines | Aniline | N-Aryl Indole-3-glyoxylamide | Core structure in various bioactive molecules |
| Secondary Amines | Piperidine | N-Piperidinyl Indole-3-glyoxylamide | Access to diverse chemical architectures |
| Alcohols | Methanol | Methyl Indole-3-glyoxylate | Key intermediate for further transformations |
| Phenols | Phenol (B47542) | Phenyl Indole-3-glyoxylate | Introduction of aromatic ester moieties |
Construction of Fused and Bridged Heterocyclic Systems
Beyond simple derivatization, this compound is a precursor for the construction of more rigid and structurally complex fused and bridged heterocyclic systems. iupac.org These advanced molecular architectures are of significant interest in drug discovery as they can orient functional groups in precise three-dimensional arrangements, leading to enhanced target affinity and selectivity.
The synthetic strategy often involves a two-stage process. First, the acyl chloride is reacted with a bifunctional nucleophile—a molecule containing two reactive sites. For example, a reaction with an amino alcohol would yield an amide that also contains a hydroxyl group. In the second stage, this pendant functional group can participate in an intramolecular cyclization reaction, forming a new ring that is fused or bridged to the original indole core. Indole derivatives are known to be versatile precursors for accessing a variety of fused polycyclic frameworks through such cyclization reactions. rsc.org For instance, indole-containing chalcones can be cyclized to form indolyl-benzothiazepines, creating a fused seven-membered ring system. openpharmaceuticalsciencesjournal.com
Integration into Multi-Step Synthetic Sequences for the Construction of Chemically Novel Molecular Architectures
In the total synthesis of complex natural products and novel therapeutic agents, building blocks that can be reliably incorporated into longer synthetic routes are essential. This compound serves this role effectively. Its predictable reactivity allows it to be integrated into multi-step sequences to build chemically novel and complex molecular architectures.
An example of this principle is seen in automated multi-step continuous flow synthesis, where indole-containing building blocks are used to rapidly assemble highly functionalized molecules like 2-(1H-indol-3-yl)thiazoles. nih.gov The indole-3-glyoxylyl moiety can be a central component in such sequences. For instance, the unsubstituted analog, indole-3-glyoxylyl chloride, is used as a reactant in the preparation of dual IGF-1R/SRC inhibitors and antileishmanial agents. chemicalbook.com These syntheses involve multiple transformations where the glyoxylyl unit is modified and elaborated to achieve the final complex target, demonstrating its utility as a reliable component in extended synthetic campaigns.
Strategic Deployment in the Generation of Chemically Diverse Compound Libraries for Chemical Research
The generation of chemically diverse compound libraries is a cornerstone of modern drug discovery, enabling high-throughput screening to identify new lead compounds. bioascent.com this compound is an ideal starting material for this purpose, particularly in the context of diversity-oriented synthesis.
Its utility lies in its ability to act as a versatile scaffold that can be rapidly and efficiently derivatized. By reacting the single acyl chloride intermediate with a large collection of diverse amines and alcohols, a library of thousands of unique amides and esters can be generated. This parallel synthesis approach allows for the systematic exploration of the chemical space around the 2-methyl-1H-indole-3-glyoxylamide/ester core. Such libraries are invaluable for screening against various biological targets to uncover new therapeutic agents. Modern techniques like flow chemistry can be employed to further accelerate the assembly of these compound libraries, making the process highly efficient. nih.gov
| Core Scaffold | Reactant Class (Building Blocks) | Number of Building Blocks (Example) | Resulting Library | Application |
|---|---|---|---|---|
| This compound | Primary/Secondary Amines | 1,000 | 1,000 unique amides | High-Throughput Screening (HTS) |
| This compound | Alcohols/Phenols | 500 | 500 unique esters | Structure-Activity Relationship (SAR) Studies |
Theoretical and Computational Investigations of 2 2 Methyl 1h Indol 3 Yl 2 Oxoacetyl Chloride
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For a molecule like 2-(2-methyl-1H-indol-3-yl)-2-oxoacetyl chloride, DFT calculations, often using a functional like B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to determine its fundamental properties. researchgate.netnih.gov
Geometry Optimization and Conformational Analysis
The first step in a computational study is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. This process finds the arrangement of atoms that corresponds to the lowest energy on the potential energy surface. For this compound, this would involve calculating bond lengths, bond angles, and dihedral angles for its most stable conformer.
Conformational analysis would also be crucial to identify different spatial arrangements (conformers) arising from the rotation around single bonds, such as the bond connecting the indole (B1671886) ring to the oxoacetyl chloride group. By calculating the relative energies of these conformers, the most likely structure under standard conditions can be identified. These optimized geometric parameters are essential for all subsequent computational analyses. nih.govnih.gov
Table 1: Representative Geometric Parameters for Optimized Structure (Hypothetical Data) This table illustrates the type of data that would be generated from a geometry optimization calculation. Actual values require specific DFT calculations for the molecule.
| Parameter | Atom Connection | Calculated Value |
|---|---|---|
| Bond Length | C3-C(O) | (e.g., ~1.50 Å) |
| Bond Length | C(O)-C(O)Cl | (e.g., ~1.54 Å) |
| Bond Angle | N1-C2-C3 | (e.g., ~108°) |
| Dihedral Angle | C2-C3-C(O)-C(O)Cl | (e.g., ~-175°) |
Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO)
The electronic properties of a molecule are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity and stability. rsc.org A small energy gap suggests high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. rsc.org For this compound, analysis would reveal the spatial distribution of these orbitals, indicating which parts of the molecule are most involved in electron donation and acceptance. The indole ring is typically electron-rich and would be expected to contribute significantly to the HOMO.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Site Prediction
A Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. The map displays the electrostatic potential on the electron density surface, with different colors representing different potential values.
Red/Yellow Regions : Indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. In this compound, these regions would be expected around the oxygen atoms of the carbonyl groups.
Blue Regions : Indicate positive electrostatic potential, electron-poor areas, and are susceptible to nucleophilic attack. These would likely be found around the hydrogen atom on the indole nitrogen and the highly electrophilic carbon of the acetyl chloride group.
The MEP map provides a clear, three-dimensional picture of the charge distribution and is invaluable for understanding intermolecular interactions. researchgate.net
Analysis of Global and Local Chemical Reactivity Descriptors
From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the chemical behavior of the molecule. These descriptors provide a more quantitative measure of reactivity than MEP maps alone. wikipedia.org
Table 2: Global Chemical Reactivity Descriptors (Conceptual) This table defines the descriptors that would be calculated from HOMO-LUMO energies. The values are illustrative of the concepts.
| Descriptor | Formula | Significance |
|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |
| Electronegativity (χ) | χ = (I + A) / 2 | The ability to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |
| Chemical Softness (S) | S = 1 / (2η) | A measure of molecular polarizability. |
| Electrophilicity Index (ω) | ω = μ2 / (2η) (where μ = -χ) | A measure of the electrophilic nature of a molecule. |
These parameters would collectively provide a detailed profile of the reactivity of this compound, helping to predict its behavior in chemical reactions. wikipedia.org
Computational Modeling of Reaction Pathways and Transition States
Computational chemistry allows for the detailed investigation of reaction mechanisms. For a reactive compound like an acyl chloride, theoretical modeling can map out the energy profile of its reactions, for instance, with a nucleophile. This involves locating the transition state—the highest energy point along the reaction coordinate—and calculating its energy, known as the activation energy.
A low activation energy indicates a fast reaction. By modeling the reaction pathway, researchers can understand the step-by-step process of bond breaking and formation and confirm the most probable mechanism for reactions involving the acetyl chloride group. sciencedaily.com
Prediction of Spectroscopic Parameters via Computational Methods (e.g., NMR, IR simulations)
Quantum chemical calculations can predict various spectroscopic properties of a molecule.
IR Simulations : By calculating the vibrational frequencies of the molecule, a theoretical Infrared (IR) spectrum can be generated. This helps in assigning the peaks observed in an experimental spectrum. For the target molecule, characteristic peaks for the C=O (carbonyl and acyl chloride) stretching, N-H stretching, and aromatic C-H stretching would be calculated. scispace.com
NMR Simulations : Theoretical calculations can also predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). These predicted shifts are compared with experimental data to confirm the molecular structure. The calculated values help in the unambiguous assignment of signals in complex spectra. researchgate.net
These simulations are powerful tools for structural elucidation and for verifying the identity and purity of a synthesized compound. researchgate.netresearchgate.net
Conclusions and Future Research Perspectives on 2 2 Methyl 1h Indol 3 Yl 2 Oxoacetyl Chloride
Summary of Current Knowledge and Identified Research Gaps
Current understanding of 2-(2-methyl-1H-indol-3-yl)-2-oxoacetyl chloride is largely centered on its synthesis and subsequent reactions with nucleophiles. The predominant synthetic route involves the direct acylation of 2-methylindole (B41428) with oxalyl chloride, a method that is efficient for producing the desired acyl chloride. Following its formation, the compound is typically used in situ or promptly in the next synthetic step due to its inherent reactivity and susceptibility to hydrolysis. Its primary application lies in the preparation of corresponding esters, amides, and other acyl derivatives, which serve as precursors to more complex molecules, including those with potential bioactivity. For instance, the broader class of indole-3-glyoxylamides, readily accessible from this chloride, has been explored for various medicinal chemistry applications. nih.govajprd.com
Despite its utility, significant research gaps persist. The scientific literature is heavily focused on its application as a standard acylating agent, with limited exploration into the fundamental aspects of the molecule itself. Key identified gaps include:
A lack of alternative, more sustainable synthetic methods beyond the classical oxalyl chloride route.
An underdeveloped understanding of its reactivity with a broader range of substrates, particularly in the context of modern catalytic transformations.
A near-complete absence of dedicated computational studies to model its electronic structure, reactivity, and reaction mechanisms.
Limited documentation of its application in the total synthesis of highly complex natural products, where its unique functionality could offer strategic advantages.
Potential for Development of Novel Synthetic Methodologies (e.g., Catalytic Approaches, Green Chemistry Principles)
The current reliance on oxalyl chloride for the synthesis of this compound presents an opportunity for methodological innovation. While effective, oxalyl chloride is a hazardous reagent, and the reaction generates stoichiometric waste. Future research could pivot towards developing more sustainable and safer synthetic protocols, aligning with the principles of green chemistry. researchgate.netrsc.org
Potential avenues for exploration include:
Catalytic Carbonylation: Investigating transition-metal-catalyzed carbonylation reactions of a suitable 3-substituted 2-methylindole precursor. This could involve using carbon monoxide or a CO surrogate, potentially under milder conditions and with higher atom economy.
Flow Chemistry: Implementing the synthesis in a continuous flow reactor. This approach could enhance safety by minimizing the accumulation of reactive intermediates, improve reaction control, and allow for safer handling of hazardous reagents on a large scale.
Green Solvents and Reagents: Exploring the use of greener solvents to replace traditional chlorinated or ether-based solvents. Additionally, investigating alternative, less hazardous acylating agents or activating agents for a precursor like 2-(2-methyl-1H-indol-3-yl)-2-oxoacetic acid could be a fruitful area of research. The broader field of indole (B1671886) synthesis has seen significant advances in applying green chemistry principles, which could be adapted for this specific transformation. researchgate.netrsc.org
| Synthetic Strategy | Potential Advantages | Key Challenges |
| Catalytic Carbonylation | High atom economy; avoidance of stoichiometric activators. | Catalyst development; optimization of reaction conditions (pressure, temperature). |
| Flow Chemistry | Enhanced safety; improved process control; scalability. | Initial setup cost; potential for channel clogging with precipitates. |
| Green Reagents | Reduced environmental impact; improved safety profile. | Identifying effective and readily available green alternatives to oxalyl chloride. |
Exploration of Undiscovered Reactivity Patterns and Transformation Pathways
The reactivity of this compound is currently dominated by its function as an electrophile at the acyl chloride carbon. However, its multifunctional nature—possessing an indole ring, an α-keto group, and an acyl chloride—suggests a richer and more complex reactivity profile that remains largely untapped.
Future research could focus on:
Reactions at the α-Keto Group: While the acyl chloride is more electrophilic, exploring selective transformations of the adjacent ketone under specific conditions (e.g., using soft nucleophiles or specific catalysts) could lead to novel molecular scaffolds.
Intramolecular Cyclizations: Designing substrates that, after initial reaction at the acyl chloride, can undergo subsequent intramolecular cyclization involving the indole nitrogen or other positions on the indole ring. This could provide rapid access to complex, fused heterocyclic systems.
Radical Reactions: Investigating the potential for the compound to participate in radical-based transformations, perhaps through photoredox catalysis or other modern initiation methods, to forge new carbon-carbon or carbon-heteroatom bonds.
Transition Metal-Catalyzed Cross-Coupling: While challenging with a highly reactive acyl chloride, developing conditions for selective cross-coupling reactions could dramatically expand the synthetic utility of this compound, allowing for the direct introduction of aryl, alkyl, or other organic fragments.
Development of Advanced Computational Models for Enhanced Prediction and Design
Computational chemistry offers a powerful toolkit for understanding and predicting the behavior of reactive molecules like this compound, yet it remains an underutilized resource for this specific compound. The development of advanced computational models could provide deep insights and guide future experimental work.
Key areas for computational investigation include:
Reactivity and Selectivity Prediction: Using Density Functional Theory (DFT) to calculate the electrostatic potential and frontier molecular orbitals (HOMO/LUMO) of the molecule. researchgate.netmdpi.comnih.gov This can quantify the relative electrophilicity of the two carbonyl carbons, providing a theoretical basis for the observed chemoselectivity and predicting how this might change with different nucleophiles or catalysts.
Mechanism Elucidation: Modeling the transition states of its reactions with various nucleophiles to understand the reaction pathways in detail. This can help in optimizing reaction conditions and in designing substrates for novel transformations, such as the aforementioned intramolecular cyclizations.
Spectroscopic Characterization: Simulating spectroscopic data (NMR, IR, UV-Vis) to aid in the characterization of the compound and its reaction products, which is particularly valuable for transient or unstable intermediates.
Design of Novel Catalysts: Using computational screening to identify potential catalysts for new synthetic methodologies, such as catalytic carbonylation approaches, thereby accelerating the discovery of more efficient and sustainable synthetic routes.
Strategic Future Deployment in the Construction of Challenging Molecular Architectures and Scaffolds
The true potential of this compound lies in its strategic application as a key building block for complex and functionally significant molecules. While its unmethylated analog, indole-3-glyoxylyl chloride, has been used in the synthesis of anticancer agents and kinase inhibitors, the strategic deployment of the 2-methyl derivative can be further expanded. ajprd.comsigmaaldrich.com
Future applications could target:
Fragment-Based Drug Discovery: The compound itself or its simple derivatives can be used as fragments in screening campaigns against various biological targets. The indole moiety is a well-established "privileged scaffold" in medicinal chemistry, and the glyoxylyl chloride handle allows for rapid derivatization to explore structure-activity relationships (SAR). nih.gov
Development of Covalent Inhibitors: The high reactivity of the acyl chloride moiety could be harnessed to design targeted covalent inhibitors of enzymes. By incorporating this reactive group into a molecule designed to bind to a specific protein, a covalent bond can be formed with a nucleophilic residue (e.g., cysteine, lysine) in the active site, leading to potent and irreversible inhibition.
Synthesis of Macrocycles and Constrained Peptides: The bifunctional nature of the reagent could be utilized in the synthesis of macrocyclic structures. For example, reaction with a substrate containing two nucleophilic groups could initiate a cyclization cascade, leading to complex, three-dimensional architectures of therapeutic interest. For example, it has been used in Perkin-type condensations to furnish bisindolylmaleimides, a class of compounds that includes the protein kinase C inhibitor enzastaurin. mdpi.com
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 2-(2-methyl-1H-indol-3-yl)-2-oxoacetyl chloride, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation of 2-methylindole with oxalyl chloride under anhydrous conditions. Key parameters include temperature control (0–5°C to prevent side reactions) and stoichiometric excess of oxalyl chloride to ensure complete conversion. Post-synthesis, purification via recrystallization (using dichloromethane/hexane) or column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the product .
- Data Note : Impurities often arise from incomplete acylation or hydrolysis; FT-IR and H NMR should confirm the absence of residual indole (N–H stretch ~3400 cm) and presence of carbonyl groups (C=O stretch ~1750 cm) .
Q. How can spectroscopic techniques (FT-IR, NMR) be optimized to characterize the structural features of this compound?
- Methodological Answer :
- FT-IR : Focus on peaks at 1720–1750 cm (C=O stretching of oxoacetyl and acyl chloride) and 1600–1650 cm (C=C indole ring vibrations).
- NMR : In H NMR, the indole proton (H-3) appears as a singlet at δ 7.5–8.0 ppm. The methyl group (2-CH) resonates at δ 2.4–2.6 ppm. C NMR should show the acyl chloride carbonyl at δ 165–170 ppm .
Q. What are the stability considerations for handling and storing this compound?
- Methodological Answer : The compound is moisture-sensitive due to the reactive acyl chloride group. Storage under inert gas (argon) at –20°C in amber vials is recommended. Decomposition can be monitored via TLC (R ~0.5 in 1:1 ethyl acetate/hexane) or F NMR if fluorinated analogs are synthesized .
Advanced Research Questions
Q. How can computational chemistry (e.g., DFT, molecular docking) predict the reactivity of this compound in nucleophilic acyl substitution reactions?
- Methodological Answer :
- DFT : Calculate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic sites. The acyl chloride’s LUMO energy (~–1.5 eV) indicates high reactivity toward amines or alcohols.
- Docking : Use software like AutoDock Vina to model interactions with biological targets (e.g., enzymes with nucleophilic serine residues). The indole moiety may contribute to π-π stacking in binding pockets .
Q. What strategies resolve contradictions in crystallographic data for derivatives of this compound?
- Methodological Answer : Discrepancies in unit cell parameters or space groups (e.g., monoclinic vs. orthorhombic) may arise from polymorphism. Use SHELXL for refinement, ensuring high-resolution data (<1.0 Å) and rigorous treatment of thermal displacement parameters. Twin refinement (via TWIN/BASF commands) is advised for crystals with twinning .
Q. How does the electronic nature of substituents on the indole ring modulate the compound’s reactivity in peptide coupling reactions?
- Methodological Answer : Electron-donating groups (e.g., 5-methoxy) decrease acyl chloride electrophilicity, reducing coupling efficiency with amino acids. Hammett constants (σ) correlate with reaction rates: for example, σ = –0.78 for –OCH vs. +0.11 for –Cl. Optimize using activating agents like HOBt/DIC in DMF .
Experimental Design & Data Analysis
Q. How to design kinetic studies to evaluate hydrolysis rates of this acyl chloride in aqueous buffers?
- Methodological Answer : Use stopped-flow UV-Vis spectroscopy to monitor decay of the acyl chloride’s λ (~260 nm) in pH 7.4 phosphate buffer. Fit data to a pseudo-first-order model (). Activation energy () can be derived from Arrhenius plots (25–45°C) .
Q. What statistical approaches are suitable for analyzing biological activity data (e.g., IC) of derivatives?
- Methodological Answer : Apply nonlinear regression (e.g., GraphPad Prism) to dose-response curves. Use ANOVA with post-hoc Tukey tests to compare potency across substituents. QSAR models (e.g., CoMFA) can link electronic descriptors (Hammett σ) to activity trends .
Contradictions & Limitations
Q. Why do some studies report conflicting biological activities for structurally similar derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
